molecular formula C21H27ClN4S B2566420 1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-50-6

1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No. B2566420
CAS RN: 868228-50-6
M. Wt: 402.99
InChI Key: WJFJCKIMYLSMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, also known as MLN8054, is a small molecule inhibitor that is used in scientific research for its ability to inhibit the activity of Aurora A kinase. Aurora A kinase is a protein that is involved in cell division and is overexpressed in many types of cancer. Inhibition of Aurora A kinase has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole have shown significant activity against Mycobacterium tuberculosis and atypical mycobacteria, with some derivatives demonstrating better activity than standard treatments such as streptomycin (Biava et al., 2008).

Anticancer Activity

The synthesis of molecules with a structure similar to the queried compound has led to the development of potential anticancer agents. For example, compounds derived from the synthesis involving 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline have shown high anti-Mycobacterium smegmatis activity, indicating potential utility in cancer research (Yolal et al., 2012).

Corrosion Inhibition

In the field of materials science, Mannich bases similar to "1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea" have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds act as mixed-type inhibitors, with their efficiency increasing with concentration (Lavanya et al., 2020).

Enzyme Inhibition and Sensing

Unsymmetrical thiourea derivatives have been studied for their enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase, and for their potential as sensing probes for toxic metals like mercury. These studies highlight the versatility of thiourea derivatives in biochemical and environmental applications (Rahman et al., 2021).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-11-7-6-10-18(19)22)20(17-8-4-3-5-9-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFJCKIMYLSMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.